Cyclothiazide

Catalog No.
S524752
CAS No.
2259-96-3
M.F
C14H16ClN3O4S2
M. Wt
389.9 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclothiazide

CAS Number

2259-96-3

Product Name

Cyclothiazide

IUPAC Name

3-(2-bicyclo[2.2.1]hept-5-enyl)-6-chloro-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide

Molecular Formula

C14H16ClN3O4S2

Molecular Weight

389.9 g/mol

InChI

InChI=1S/C14H16ClN3O4S2/c15-10-5-11-13(6-12(10)23(16,19)20)24(21,22)18-14(17-11)9-4-7-1-2-8(9)3-7/h1-2,5-9,14,17-18H,3-4H2,(H2,16,19,20)

InChI Key

BOCUKUHCLICSIY-UHFFFAOYSA-N

SMILES

C1C2CC(C1C=C2)C3NC4=CC(=C(C=C4S(=O)(=O)N3)S(=O)(=O)N)Cl

Solubility

FREELY SOL IN ACETONE, ETHYL ACETATE, METHANOL; SPARINGLY SOL IN ALC; PRACTICALLY INSOL IN WATER; PRACTICALLY INSOL IN CHLOROFORM, ETHER
2.79e-01 g/L

Synonyms

Cyclothiazide; Anhydron; Renazide; Valmiran; Doburil; Fluidil; Anhydron; Acquirel; Renazide; Tensodiural

Canonical SMILES

C1C2CC(C1C=C2)C3NC4=CC(=C(C=C4S(=O)(=O)N3)S(=O)(=O)N)Cl

Description

The exact mass of the compound Cyclothiazide is 389.02708 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as freely sol in acetone, ethyl acetate, methanol; sparingly sol in alc; practically insol in water; practically insol in chloroform, ether2.79e-01 g/l. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758431. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazides - Benzothiadiazines - Supplementary Records. It belongs to the ontological category of benzothiadiazine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Cyclothiazide is a thiazide diuretic medication that has been widely used for decades in the treatment of hypertension (high blood pressure) []. Beyond its established therapeutic use, cyclothiazide offers valuable applications in scientific research across various fields. Here's a breakdown of its key research applications:

Hypertension Research

As a diuretic, cyclothiazide promotes water excretion from the body, which helps lower blood pressure. Researchers use cyclothizide to study the mechanisms by which diuretics work and their impact on blood pressure regulation []. This research helps in the development of new and improved medications for hypertension.

Kidney Function Studies

Cyclothiazide affects electrolyte balance in the body, particularly sodium and potassium. Researchers use it to investigate kidney function and how the kidneys respond to changes in electrolyte levels []. This research contributes to a better understanding of kidney physiology and the development of treatments for kidney diseases.

Neuroscience Research

Recent research suggests that cyclothiazide may have potential benefits for neurological disorders. Studies are exploring its use in conditions like Alzheimer's disease and dementia, where it may help regulate chloride channels in the brain []. This is an active area of research, and further investigation is needed to determine the efficacy of cyclothiazide for neurological applications.

Purity

>95% (or refer to the Certificate of Analysis)

Physical Description

Solid

Color/Form

CRYSTALS FROM DILUTE ALCOHOL
WHITE TO NEARLY WHITE POWDER

XLogP3

2

Exact Mass

389.02708

LogP

1.95
1.95 (LogP)
log Kow = 1.95
1.6

Odor

PRACTICALLY ODORLESS

Appearance

Solid powder

Melting Point

229-230
234.0 °C
234 °C
227-228°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

P71U09G5BW

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Cyclothiazide is indicated as adjunctive therapy in edema associated with congestive heart failure, hepatic cirrhosis, and corticosteroid and estrogen therapy. It is also indicated in the management of hypertension either as the sole therapeutic agent or to enhance the effectiveness of other antihypertensive drugs in the more severe forms of hypertension.

Therapeutic Uses

Antihypertensive Agents; Diuretics, Thiazide
LESS COMMON USAGES INCL TREATMENT OF DIABETES INSIPIDUS & MGMNT OF HYPERCALCIURIA IN PT WITH RECURRENT URINARY CALCULI COMPOSED OF CALCIUM. /THIAZIDES/
THIAZIDE DIURETICS ARE EFFECTIVE AS ADJUNCTIVE THERAPY IN EDEMA ASSOC WITH CONGESTIVE HEART FAILURE, HEPATIC CIRRHOSIS, & CORTICOSTEROID & ESTROGEN THERAPY, AS WELL AS EDEMA DUE TO VARIOUS FORMS OF RENAL DYSFUNCTION...& SEVERE EDEMA DUE TO PREGNANCY. /THIAZIDES/
CYCLOTHIAZIDE IS ORALLY EFFECTIVE DIURETIC & ANTIHYPERTENSIVE AGENT. DIURESIS OCCURS WITHIN 2 HR & LASTS 18 TO 24 HR. ...IT MAY BE USED AS ADJUNCT TO OTHER ANTIHYPERTENSIVE AGENTS, SUCH AS RESERPINE & GANGLIONIC BLOCKING AGENTS.
MEDICATION (VET): TO INCR EXCRETION OF WATER & SODIUM CHLORIDE IN DOGS. EFFECTIVE AGAINST ASCITES FROM CONGESTIVE HEART FAILURE, BUT NOT ALWAYS RELIABLE IN RELIEVING GLAUCOMA.
THIAZIDES ARE DIURETICS OF CHOICE IN MGMNT OF EDEMA DUE TO MILD-TO-MODERATE CONGESTIVE HEART FAILURE. EDEMA DUE TO CHRONIC HEPATIC OR RENAL DISEASE MAY ALSO RESPOND FAVORABLY. ...TO TREAT HYPERTENSIVE DISEASE... /THIAZIDES/
Indications include edema associated with congestive heart failure, hepatic cirrhosis with ascites, corticosteroid and estrogen therapy, and some forms of renal function impairment including nephrotic syndrome, acute glomerulonephritis, and chronic renal failure. /Included in US product labeling; Thiazide diuretics/
Thiazide diuretics are indicated either alone or as adjunctive therapy in the treatment of hypertension. /Included in US product labeling; Thiazide diuretics/
Thiazide diuretics are used in the treatment of central and nephrogenic diabetes insipidus. /NOT included in US product labeling; Thiazide diuretics/
Thiazide diuretics are also used for prevention of calcium-containing renal stones. /NOT included in US product labeling; Thiazide diuretics/

Pharmacology

Like other thiazides, cyclothiazide promotes water loss from the body (diuretics). It inhibits Na+/Cl- reabsorption from the distal convoluted tubules in the kidneys. Thiazides also cause loss of potassium and an increase in serum uric acid. Thiazides are often used to treat hypertension, but their hypotensive effects are not necessarily due to their diuretic activity. Thiazides have been shown to prevent hypertension-related morbidity and mortality although the mechanism is not fully understood. Thiazides cause vasodilation by activating calcium-activated potassium channels (large conductance) in vascular smooth muscles and inhibiting various carbonic anhydrases in vascular tissue. Cyclothiazide affects the distal renal tubular mechanism of electrolyte reabsorption. At maximal therapeutic dosages, all thiazides are approximately equal in their diuretic efficacy. Cyclothiazide increases excretion of sodium and chloride in approximately equivalent amounts. Natriuresis may be accompanied by some loss of potassium and bicarbonate.
Cyclothiazide is a benzothiadiazide belonging to the class of thiazide diuretics. Cyclothiazide is indicated as adjunctive therapy in edema and in the treatment of hypertension. In addition, this agent is capable of inhibiting rapid desensitization of the ionotropic alpha-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA)-type glutamate receptors, thereby potentiating glutamate responses which may induce seizures activity. Cyclothiazide was also found to inhibit gamma-aminobutyric acid (GABA)-A receptors.

MeSH Pharmacological Classification

Diuretics

ATC Code

C - Cardiovascular system
C03 - Diuretics
C03A - Low-ceiling diuretics, thiazides
C03AA - Thiazides, plain
C03AA09 - Cyclothiazide

Mechanism of Action

Hydrochlorothiazide, a thiazide diuretic, inhibits water reabsorption in the nephron by inhibiting the sodium-chloride symporter (SLC12A3) in the distal convoluted tubule, which is responsible for 5% of total sodium reabsorption. Normally, the sodium-chloride symporter transports sodium and chloride from the lumen into the epithelial cell lining the distal convoluted tubule. The energy for this is provided by a sodium gradient established by sodium-potassium ATPases on the basolateral membrane. Once sodium has entered the cell, it is transported out into the basolateral interstitium via the sodium-potassium ATPase, causing an increase in the osmolarity of the interstitium, thereby establishing an osmotic gradient for water reabsorption. By blocking the sodium-chloride symporter, hydrochlorothiazide effectively reduces the osmotic gradient and water reabsorption throughout the nephron.Hydrochlorothiazide, a thiazide diuretic, inhibits water reabsorption in the nephron by inhibiting the sodium-chloride symporter (SLC12A3) in the distal convoluted tubule, which is responsible for 5% of total sodium reabsorption. Normally, the sodium-chloride symporter transports sodium and chloride from the lumen into the epithelial cell lining the distal convoluted tubule. The energy for this is provided by a sodium gradient established by sodium-potassium ATPases on the basolateral membrane. Once sodium has entered the cell, it is transported out into the basolateral interstitium via the sodium-potassium ATPase, causing an increase in the osmolarity of the interstitium, thereby establishing an osmotic gradient for water reabsorption. By blocking the sodium-chloride symporter, hydrochlorothiazide effectively reduces the osmotic gradient and water reabsorption throughout the nephron.
...BENZOTHIADIAZIDES HAVE DIRECT EFFECT ON RENAL TUBULAR TRANSPORT OF SODIUM & CHLORIDE THAT IS INDEPENDENT OF ANY EFFECT ON CARBONIC ANHYDRASE. ... /THEY/... HAVE PARALLEL DOSE-RESPONSE CURVES & COMPARABLE MAX CHLORURETIC EFFECTS. /BENZOTHIADIAZIDES/
RENAL ACTIONS OF THIAZIDE DIURETICS DECR EXTRACELLULAR FLUID & PLASMA VOL, CARDIAC OUTPUT, & TOTAL EXCHANGEABLE SODIUM IN INDIVIDUALS WITHOUT ANY EVIDENCE OF CARDIAC FAILURE. ...SODIUM & WATER DEPLETION...BASIS FOR ANTIHYPERTENSIVE EFFECT. ...DIURETIC THIAZIDES RELAX PERIPHERAL ARTERIOLAR SMOOTH MUSCLE. /BENZOTHIADIAZIDES/
...AS ANTIHYPERTENSIVE AGENTS...EFFECTS APPEAR TO RESULT FROM ALTERED SODIUM BALANCE. ...DRUG-INDUCED SODIUM EXCRETION AS DETERMINANT OF REDUCTION OF BLOOD PRESSURE IS SUGGESTED...PERIPHERAL VASCULAR RESISTANCE IS DECR...DIRECT ACTION...ON ARTERIOLAR SMOOTH MUSCLE HAS BEEN SUGGESTED. /BENZOTHIADIAZIDES/
Thiazide diuretics increase urinary excretion of sodium and water by inhibiting sodium reabsorption in the early distal tubules. They increase the rate of delivery of tubular fluid and electrolytes to the distal sites of hydrogen and potassium ion secretion, while plasma volume contraction increases aldosterone production. The increased delivery and increase in aldosterone levels promote sodium reabsorption at the distal tubules, thus increasing the loss of potassium and hydrogen ions. /Thiazide diuretics/
Diuretics lower blood pressure initially by reducing plasma and extracellular fluid volume; cardiac output also decreases. Eventually, cardiac output returns to normal. Thiazide diuretics decrease peripheral resistance by a direct peripheral effect on blood vessels. /Thiazide diuretics/
The antidiuretic effect of thiazide diuretics is a result of mild sodium and water depletion leading to increased reabsorption of glomerular filtrate in the proximal renal tubule and reduced delivery of tubular fluid available for excretion. /Thiazide diuretics/
Thiazide diuretics decrease urinary calcium excretion by a direct action on the distal tubule, which may prevent recurrence of calcium-containing renal calculi. /Thiazide diuretics/

Pictograms

Irritant

Irritant

Other CAS

2259-96-3

Wikipedia

Cyclothiazide

Drug Warnings

PLASMA POTASSIUM CONCN SHOULD BE DETERMINED PERIODICALLY IN PATIENTS WHO RECEIVE THIAZIDE DIURECTICS FOR EXTENDED PERIODS. /BENZOTHIADIAZIDES/
THIAZIDE DIURETICS ARE CONTRAINDICATED IN ANURIA, PATIENTS HYPERSENSITIVE TO THESE & OTHER SULFONAMIDE DRUGS, & IN OTHERWISE HEALTHY PREGNANT WOMEN WITH OR WITHOUT MILD EDEMA. ...SHOULD BE USED WITH CAUTION IN PATIENTS WITH RENAL DISEASE, SINCE THEY MAY PPT AZOTEMIA. /THIAZIDES/
PERIODIC SERUM ELECTROLYTE DETERMINATION SHOULD BE DONE ON ALL PATIENTS IN ORDER TO DETECT ELECTROLYTE IMBALANCE SUCH AS HYPONATREMIA, HYPOCHLOREMIC ALKALOSIS, & HYPOKALEMIA. /THIAZIDES/
DOMINANT ACTION OF THIAZIDES IS TO INCR RENAL EXCRETION OF SODIUM & CHLORIDE & ACCOMPANYING VOL OF WATER. ... THIAZIDES INHIBIT REABSORPTION OF SODIUM & ITS ATTENDANT ANION, CHLORIDE, IN DISTAL SEGMENT. /THIAZIDES/
For more Drug Warnings (Complete) data for CYCLOTHIAZIDE (10 total), please visit the HSDB record page.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals

Methods of Manufacturing

Prepn: C.W. Whitehead et al., J Org Chem 26, 2814 (1961); E. Muller, K. Hasspacher, U.S. pat 3,275,625 (1966 to Boehringer, Ong).
3-CHLOROANILINE IS ACYLATED WITH CHLOROSULFONIC ACID TO PRODUCE 4,6-DISULFONYL CHLORIDE WHICH IS THEN AMIDATED WITH AMMONIA TO GIVE 4,6-DISULFONAMIDE. HEATING LATTER WITH 5-NORBORNENE-2-CARBOXALDEHYDE RESULTS IN CYCLIZATION THROUGH DOUBLE CONDENSATION. PATENT 3,275,625.

Interactions

...DIURETICS MAY INCR CONCN OF CLOTTING FACTORS BY LOSS OF PLASMA VOL & INCR CLOTTING FACTOR SYNTH BY REDUCING HEPATIC CONGESTION, THEREBY ANTAGONIZING EFFECT OF ORAL ANTICOAGULANTS. /DIURETICS, THIAZIDE/
CONCURRENT ADMIN OF THIAZIDE DIURETICS & MONOAMINE OXIDASE INHIBITORS MAY INCR HYPOTENSION. /THIAZIDE DIURETICS/
...HYPOKALEMIA MAY INTENSIFY ACTION OF NEUROMUSCULAR BLOCKING AGENTS. ... POTASSIUM-DEPLETING DIURETICS ARE KNOWN TO CAUSE HYPOKALEMIA & MAY ENHANCE THIS EFFECT. /DIURETICS/
THIAZIDES ENHANCE ANTIHYPERTENSIVE ACTION OF GUANETHIDINE, ALLOWING DOSE OF GUANETHIDINE TO BE REDUCED & DECR INCIDENCE OF ADVERSE REACTIONS... /THIAZIDES/
For more Interactions (Complete) data for CYCLOTHIAZIDE (23 total), please visit the HSDB record page.

Stability Shelf Life

TABLETS, EXPIRATION DATE OF 5 YR

Dates

Modify: 2023-08-15

Coordinated downregulation of KCC2 and GABA

Li Wan, Lulan Chen, Jiangning Yu, Guoxiang Wang, Zheng Wu, Binbin Qian, Xu Liu, Yun Wang
PMID: 32892950   DOI: 10.1016/j.bbrc.2020.08.082

Abstract

The GABA
receptor (GABA
R) is the main inhibitory receptor in the adult mammalian brain. GABA
R function is dependent on its expression, distribution, and the chloride (Cl
) transmembrane gradient, which is determined by the potassium-chloride cotransporter 2 (KCC2) in the adult brain. KCC2 and GABA
R are downregulated in an activity-dependent manner during seizure induction. Functionally, KCC2 and GABA
R are closely related membrane proteins which modulate GABAergic inhibition. However, it remains unclear how their downregulation during seizure induction is coordinated. This study aimed to assess this interaction. Our results revealed that KCC2 and GABA
R were simultaneously downregulated in both in vivo and in vitro seizure models induced by the convulsant cyclothazide (CTZ), which was at least partly due to structural coupling in hippocampal neuronal membranes. Immunohistochemistry revealed colocalization of gephyrin with KCC2 and co-immunoprecipitation exhibited a direct coupling between GABA
R α1-subunit and KCC2 protein in hippocampal cell membranes. KCC2 specific short hairpin RNA (KCC2-shRNA) was employed to specifically reduce the expression of KCC2 in cultured hippocampal neurons. This resulted in a significant reduction in KCC2-independent GABAergic miniature inhibitory post-synaptic current (mIPSC) amplitude in shKCC2-transfected neurons. Further, pre-treatment with furosemide, a KCC2 inhibitor, during CTZ stimulation followed by washout significantly prevented convulsant stimulation-induced membrane KCC2 downregulation and significantly attenuated GABA
R downregulation concomitant with recovery of suppressed KCC2-independent GABAergic mIPSC amplitude. Our results suggest that the coordinated downregulation of KCC2 and GABA
R during seizure induction exerts a strong functional impact on GABA
R, highlighting an important regulatory mechanism in epilepsy.


Degeneration of cholinergic basal forebrain nuclei after focally evoked status epilepticus

Francesca Biagioni, Anderson Gaglione, Filippo S Giorgi, Domenico Bucci, Slavianka Moyanova, Antonio De Fusco, Michele Madonna, Francesco Fornai
PMID: 30243733   DOI: 10.1016/j.nbd.2018.09.019

Abstract

Status epilepticus (SE) of limbic onset might cause degenerative phenomena in different brain structures, and may be associated with chronic cognitive and EEG effects. In the present study SE was evoked focally by microinfusing picomolar doses of cyclothiazide+bicuculline into the anterior extent of the piriform cortex (APC) in rats, the so-called area tempestas, an approach which allows to evaluate selectively the effects of seizure spreading through the natural anatomical circuitries up to secondary generalization. In the brain of rats submitted to SE we analyzed neuronal density, occurrence of degenerative phenomena (by Fluoro-Jade B-FJB- staining) and expression of heat shock protein-70 (HSP-70) in the piriform cortex, the hippocampus and ventromedial thalamus. We further analyzed in detail, the loss of cholinergic neurons, and the presence of FJB- and HSP-70 positive neurons in basal forebrain cholinergic areas, i.e. the medial septal nucleus (MSN, Ch1), the diagonal band of Broca (DBB, Ch2 and Ch3) and the Nucleus basalis of Meynert (NBM, Ch4). In fact, these nuclei are strictly connected with limbic structures, and play a key pivotal role in different cognitive functions and vigilance. Although recent studies begun to investigate these nuclei in experimental epilepsy and in persons with epilepsy, conflicting results were obtained so far. We showed that after severe and long-lasting, focally induced limbic SE there is a significant cell loss within all of the abovementioned cholinergic nuclei ipsi- and contra-laterally to the infusion site. In parallel, these nuclei show also FJB and heat shock protein-70 expression. Those effects vary depending on the single nucleus assessed and on the severity of the SE seizure score. We also showed the occurrence of cell loss and degenerative phenomena in limbic cortex, hippocampus and limbic thalamic areas. These novel findings show direct evidence of SE-induced neuronal damage which is solely due to seizure activity ruling out potential confounding effects produced by systemic pro-convulsant neurotoxins. A damage to basal forebrain cholinergic nuclei, which may underlie cognitive alterations, is documented for the first time in a model of SE triggered focally.


Novel Positive Allosteric Modulators of AMPA Receptors Based on 3,7-Diazabicyclo[3.3.1]nonane Scaffold

Mstislav I Lavrov, Dmitry S Karlov, Tatiana A Voronina, Vladimir V Grigoriev, Aleksey A Ustyugov, Sergey O Bachurin, Vladimir A Palyulin
PMID: 31515692   DOI: 10.1007/s12035-019-01768-6

Abstract

A series of new positive allosteric modulators (PAMs) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors based on 3,7-diazabicyclo[3.3.1]nonane scaffold have been designed, synthesized, and analyzed. In electrophysiological patch clamp studies, several compounds have demonstrated a sub-nanomolar potency. Compound 4 in in vivo tests showed anti-amnestic properties in the scopolamine-induced model of amnesia in the step-through passive avoidance or maximal electroshock experiments in rats at 0.01 mg/kg showing a significant "dose-response" advantage over memantine. Based on the analysis of the flexible docking results of PAMs, the cyclothiazide-like mechanism of binding mode was suggested as the major site for the interaction with AMPA receptors.


Mechanisms of zinc modulation of olfactory bulb AMPA receptors

Laura J Blakemore, Paul Q Trombley
PMID: 31082537   DOI: 10.1016/j.neuroscience.2019.05.001

Abstract

The alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) subtype of ionotropic glutamate receptors mediates most fast excitatory transmission. Glutamate binding to AMPA receptors (AMPARs) causes most AMPARs to rapidly and completely desensitize, and their desensitization kinetics influence synaptic timing. Thus, factors that alter AMPAR desensitization influence synaptic transmission. Synaptically released zinc is such a factor. Zinc is a neuromodulator with effects on amino acid receptors and synaptic transmission in many brain regions, including the olfactory bulb (OB). We have previously shown in the OB that zinc potentiates AMPAR-mediated currents at low concentrations (30 μM, 100 μM) and inhibits them at a higher concentration (1 mM). It has been hypothesized that zinc potentiates AMPARs by decreasing receptor desensitization. Here, we used cyclothiazide (CTZ), a drug that blocks AMPAR desensitization, to determine whether zinc-mediated potentiation and/or inhibition of AMPA-evoked currents reflect(s) changes in AMPAR desensitization. Zinc largely had biphasic concentration-dependent effects at OB AMPARs. CTZ completely blocked potentiation by zinc but had no significant effect on inhibition. There was a significant negative correlation between the degree of potentiation of AMPAR-mediated currents by 100 μM zinc and a quantitative measure of the degree of AMPAR desensitization (the steady-state to peak [S:P] ratio of AMPA-evoked currents), but no correlation between the degree of current inhibition by 1 mM zinc and the S:P ratio. Together, these findings suggest that low zinc concentrations potentiate rat OB AMPARs by decreasing receptor desensitization, but that the inhibitory effects of higher zinc concentrations are mediated by a separate mechanism.


Stargazin differentially modulates ampakine gating kinetics and pharmacology

Daniel P Radin, Yong-Xin Li, Gary Rogers, Richard Purcell, Arnold Lippa
PMID: 29330065   DOI: 10.1016/j.bcp.2018.01.019

Abstract

It was previously reported that Stargazin (STG) enhances the surface expression of AMPA receptors, controls receptor gating and slows channel desensitization as an auxiliary subunit of the receptors. Ampakines are a class of AMPA receptor positive allosteric modulators that modify rates of transmitter binding, channel activity and desensitization parameters. As such, they have shown efficacy in animal models of neurodegenerative diseases, where excitatory synaptic transmission is compromised. Given the functional similarities between STG and ampakines, the current study sought to probe interactions between STG and ampakine gating properties. The effects of the high impact ampakines, CX614 and cyclothiazide (CTZ), were compared with homomeric GluR1-flip (Glur1i) and GluR2-flop (Glur2o) receptors expressed in HEK293 cells by transient transfection with or without STG gene. STG dramatically enhanced the surface expression of AMPA receptors and increased glutamate-induced steady-state currents during desensitization. STG also increased ratios of 500 μM kainate and 500 μM glutamate activated steady-state currents. STG reduced association rates of ampakines and differentially affected the dissociation rates for both CX614 and CTZ on desensitized receptors. The estimated Kd value for CX614 was lowered from 340 μM to 70 μM, whereas that for CTZ was lowered from 170 μM to 6 μM by STG. The data suggest that Stargazin can dramatically alter the conformation of the receptor dimer interface where CX614 and CTZ are known to bind. This work also demonstrates the importance of considering STG interactions when developing ampakines to treat neurodegenerative diseases in which AMPAergic signaling is compromised.


Unitary Properties of AMPA Receptors with Reduced Desensitization

Wei Zhang, Clarissa Eibl, Autumn M Weeks, Irene Riva, Yan-Jun Li, Andrew J R Plested, James R Howe
PMID: 28863863   DOI: 10.1016/j.bpj.2017.07.030

Abstract

Wild-type AMPA receptors display a characteristic rapidly desensitizing phenotype. Many studies point to the dimer interface between pairs of extracellular ligand binding domains as the key region controlling the rate at which the receptors desensitize. However, mutations at the extracellular end of the pore-forming regions (near the putative ion channel gate) have also been shown to alter desensitization. Here we report the behavior of single GluA4 receptors carrying one of two mutations that greatly reduce desensitization at the level of ensemble currents: the dimer interface mutation L484Y and the Lurcher mutation (A623T, GluA4-Lc) in the extracellular end of M3 (the second true transmembrane helix). Analysis of unitary currents in patches with just one active receptor showed that each mutation greatly prolongs bursts of openings without prolonging the apparent duration of individual openings. Each mutation decreases the frequency with which individual receptors visit desensitized states, but both mutant receptors still desensitize multiple times per second. Cyclothiazide (CTZ) reduced desensitization of wild-type receptors and both types of mutant receptor. Analysis of shut-time distributions revealed a form of short-lived desensitization that was resistant to CTZ and was especially prominent for GluA4-Lc receptors. Despite reducing desensitization of GluA4 L484Y receptors, CTZ decreased the amplitude of ensemble currents through GluA2 and GluA4 LY receptor mutants. Single-channel analysis and comparison of the GluA2 L483Y ligand binding domain dimer in complex with glutamate with and without CTZ is consistent with the conclusion that CTZ binding to the dimer interface prevents effects of the LY mutation to modulate receptor activation, resulting in a reduction in the prevalence of large-conductance substates that accounts for the decrease in ensemble current amplitudes. Together, the results show that similar nondesensitizing AMPA-receptor phenotypes of population currents can arise from distinct underlying molecular mechanisms that produce different types of unitary activity.


AMPA receptor-mediated rapid EPSCs in vestibular calyx afferents

Matthew E Kirk, Frances L Meredith, Timothy A Benke, Katherine J Rennie
PMID: 28298303   DOI: 10.1152/jn.00394.2016

Abstract

In the vestibular periphery neurotransmission between hair cells and primary afferent nerves occurs via specialized ribbon synapses. Type I vestibular hair cells (HCIs) make synaptic contacts with calyx terminals, which enclose most of the HCI basolateral surface. To probe synaptic transmission, whole cell patch-clamp recordings were made from calyx afferent terminals isolated together with their mature HCIs from gerbil crista. Neurotransmitter release was measured as excitatory postsynaptic currents (EPSCs) in voltage clamp. Spontaneous EPSCs were classified as simple or complex. Simple events exhibited a rapid rise time and a fast monoexponential decay (time constant < 1 ms). The remaining events, constituting ~40% of EPSCs, showed more complex characteristics. Extracellular Sr
greatly increased EPSC frequency, and EPSCs were blocked by the AMPA receptor blocker NBQX. The role of presynaptic Ca
channels was assessed by application of the L-type Ca
channel blocker nifedipine (20 µM), which reduced EPSC frequency. In contrast, the L-type Ca
channel opener BAY K 8644 increased EPSC frequency. Cyclothiazide increased the decay time constant of averaged simple EPSCs by approximately twofold. The low-affinity AMPA receptor antagonist γ-d-glutamylglycine (2 mM) reduced the proportion of simple EPSCs relative to complex events, indicating glutamate accumulation in the restricted cleft between HCI and calyx. In crista slices EPSC frequency was greater in central compared with peripheral calyces, which may be due to greater numbers of presynaptic ribbons in central hair cells. Our data support a role for L-type Ca
channels in spontaneous release and demonstrate regional variations in AMPA-mediated quantal transmission at the calyx synapse.
In vestibular calyx terminals of mature cristae we find that the majority of excitatory postsynaptic currents (EPSCs) are rapid monophasic events mediated by AMPA receptors. Spontaneous EPSCs are reduced by an L-type Ca
channel blocker and notably enhanced in extracellular Sr
EPSC frequency is greater in central areas of the crista compared with peripheral areas and may be associated with more numerous presynaptic ribbons in central hair cells.


Role of GluA3 AMPA Receptor Subunits in the Presynaptic and Postsynaptic Maturation of Synaptic Transmission and Plasticity of Endbulb-Bushy Cell Synapses in the Cochlear Nucleus

Flora M Antunes, Maria E Rubio, Karl Kandler
PMID: 32051325   DOI: 10.1523/JNEUROSCI.2573-19.2020

Abstract

The AMPA receptor (AMPAR) subunit GluA3 has been suggested to shape synaptic transmission and activity-dependent plasticity in endbulb-bushy cell synapses (endbulb synapses) in the anteroventral cochlear nucleus, yet the specific roles of GluA3 in the synaptic transmission at endbulb synapses remains unexplored. Here, we compared WT and GluA3 KO mice of both sexes and identified several important roles of GluA3 in the maturation of synaptic transmission and short-term plasticity in endbulb synapses. We show that GluA3 largely determines the ultrafast kinetics of endbulb synapses glutamatergic currents by promoting the insertion of postsynaptic AMPARs that contain fast desensitizing flop subunits. In addition, GluA3 is also required for the normal function, structure, and development of the presynaptic terminal which leads to altered short term-depression in GluA3 KO mice. The presence of GluA3 reduces and slows synaptic depression, which is achieved by lowering the probability of vesicle release, promoting efficient vesicle replenishment, and increasing the readily releasable pool of synaptic vesicles. Surprisingly, GluA3 also makes the speed of synaptic depression rate-invariant. We propose that the slower and rate-invariant speed of depression allows an initial response window that still contains presynaptic firing rate information before the synapse is depressed. Because this response window is rate-invariant, GluA3 extends the range of presynaptic firing rates over which rate information in bushy cells can be preserved. This novel role of GluA3 may be important to allowing the postsynaptic targets of spherical bushy cells in mice use rate information for encoding sound intensity and sound localization.
We report novel roles of the glutamate receptor subunit GluA3 in synaptic transmission in synapses between auditory nerve fibers and spherical bushy cells (BCs) in the cochlear nucleus. We show that GluA3 contributes to the generation of ultrafast glutamatergic currents at these synapses, which is important to preserve temporal information about the sound. Furthermore, we demonstrate that GluA3 contributes to the normal function and development of the presynaptic terminal, whose properties shape short-term plasticity. GluA3 slows and attenuates synaptic depression, and makes it less dependent on the presynaptic firing rates. This may help BCs to transfer information about the high rates of activity that occur at the synapse
to postsynaptic targets that use rate information for sound localization.


Structural mechanisms of activation and desensitization in neurotransmitter-gated ion channels

Andrew J R Plested
PMID: 27273633   DOI: 10.1038/nsmb.3214

Abstract

Ion channels gated by neurotransmitters are present across metazoans, in which they are essential for brain function, sensation and locomotion; closely related homologs are also found in bacteria. Structures of eukaryotic pentameric cysteine-loop (Cys-loop) receptors and tetrameric ionotropic glutamate receptors in multiple functional states have recently become available. Here, I describe how these studies relate to established ideas regarding receptor activation and how they have enabled decades' worth of functional work to be pieced together, thus allowing previously puzzling aspects of receptor activity to be understood.


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